molecular formula C16H24N2O3S B5329245 5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide

5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide

Cat. No. B5329245
M. Wt: 324.4 g/mol
InChI Key: IZSUPVLXJRTVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide, commonly known as CP-ISOM, is a chemical compound that belongs to the class of sulfonylureas. It is widely used in scientific research for its potential therapeutic properties and its mechanism of action.

Mechanism of Action

CP-ISOM works by inhibiting the activity of ATP-sensitive potassium (KATP) channels in pancreatic beta cells, leading to an increase in insulin secretion. It also inhibits the activity of the NLRP3 inflammasome, which is responsible for the production of pro-inflammatory cytokines. CP-ISOM has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism.
Biochemical and Physiological Effects:
CP-ISOM has been shown to lower blood glucose levels in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in various tissues. CP-ISOM has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

CP-ISOM is a potent and selective inhibitor of KATP channels, making it a useful tool for studying insulin secretion. It is also a potent inhibitor of the NLRP3 inflammasome, making it a useful tool for studying inflammation. However, CP-ISOM has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on CP-ISOM. One area of interest is the development of more potent and selective KATP channel inhibitors for the treatment of diabetes. Another area of interest is the development of CP-ISOM derivatives with improved solubility and bioavailability. CP-ISOM also has potential as a treatment for neurodegenerative diseases and cancer, and further research in these areas is warranted.

Synthesis Methods

The synthesis of CP-ISOM involves a series of reactions starting from 2-methylbenzoic acid. The acid is first converted to 2-methylbenzoyl chloride, which is then reacted with N-isopropylcyclopentylamine to form the intermediate product. The intermediate is then treated with sodium bisulfite to form CP-ISOM.

Scientific Research Applications

CP-ISOM has been extensively studied for its potential therapeutic properties. It has been shown to have antidiabetic, anti-inflammatory, and neuroprotective effects in various animal models. CP-ISOM has also been investigated as a potential treatment for Alzheimer's disease and cancer.

properties

IUPAC Name

5-(cyclopentylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11(2)17-16(19)15-10-14(9-8-12(15)3)22(20,21)18-13-6-4-5-7-13/h8-11,13,18H,4-7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSUPVLXJRTVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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